19-Hydroperoxy-20-hydroxyarachidic acid 19-Hydroperoxy-20-hydroxyarachidic acid
Brand Name: Vulcanchem
CAS No.: 143304-82-9
VCID: VC21157095
InChI: InChI=1S/C20H40O5/c21-18-19(25-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20(22)23/h19,21,24H,1-18H2,(H,22,23)
SMILES: C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O
Molecular Formula: C20H40O5
Molecular Weight: 360.5 g/mol

19-Hydroperoxy-20-hydroxyarachidic acid

CAS No.: 143304-82-9

Cat. No.: VC21157095

Molecular Formula: C20H40O5

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

19-Hydroperoxy-20-hydroxyarachidic acid - 143304-82-9

Specification

CAS No. 143304-82-9
Molecular Formula C20H40O5
Molecular Weight 360.5 g/mol
IUPAC Name 19-hydroperoxy-20-hydroxyicosanoic acid
Standard InChI InChI=1S/C20H40O5/c21-18-19(25-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20(22)23/h19,21,24H,1-18H2,(H,22,23)
Standard InChI Key CJVPAQARMOWPLF-UHFFFAOYSA-N
SMILES C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O
Canonical SMILES C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

19-Hydroperoxy-20-hydroxyarachidic acid is identified by its Chemical Abstracts Service (CAS) number 143304-82-9. It possesses a molecular formula of C20H40O5 and a molecular weight of 360.5 g/mol . The compound is also known by several synonyms, including 19-hydroperoxy-20-hydroxyicosanoic acid, 19-HOO-20-OHAA, and Eicosanoic acid,19-hydroperoxy-20-hydroxy- .

The chemical structure features a saturated 20-carbon chain (characteristic of arachidic acid) with specific oxidative modifications: a hydroperoxy group (-OOH) at carbon 19 and a hydroxyl group (-OH) at carbon 20. These functional groups are critical for the compound's biological activity and chemical reactivity.

Physicochemical Properties

The physicochemical properties of 19-Hydroperoxy-20-hydroxyarachidic acid contribute to its behavior in biological systems and influence its interactions with cellular components. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC20H40O5
Molecular Weight360.5 g/mol
XLogP36.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count20
Exact Mass360.28757437
Topological Polar Surface Area87
Heavy Atom Count25
Complexity283
Undefined Atom Stereocenter Count1

The relatively high XLogP3 value of 6.6 indicates significant lipophilicity, suggesting the compound readily partitions into lipid membranes . This property is relevant to its biological activity, potentially facilitating interaction with cell membrane components. The presence of multiple hydrogen bond donors and acceptors enables interactions with various biological macromolecules, including proteins and nucleic acids.

Synthesis and Production

Biosynthetic Pathway

19-Hydroperoxy-20-hydroxyarachidic acid is produced through the oxidation of arachidonic acid in a superoxide-generating environment. This process mimics the conditions found in hepatocytes metabolizing alcohol, establishing a connection between alcohol metabolism and the formation of this inflammatory mediator. The biosynthetic pathway involves free radical-generating reactions, particularly in cellular environments with elevated oxidative stress.

The formation of 19-Hydroperoxy-20-hydroxyarachidic acid involves several key steps:

  • Generation of reactive oxygen species during alcohol metabolism

  • Interaction of acetaldehyde (an alcohol metabolite) with cytosolic components

  • Formation of oxygen-derived free radicals

  • Oxidation of arachidonic acid by these free radicals

  • Specific hydroperoxidation at carbon 19 and hydroxylation at carbon 20

Biological Activity

Neutrophil Chemotaxis

The most well-documented biological activity of 19-Hydroperoxy-20-hydroxyarachidic acid is its function as a potent chemoattractant for neutrophils. This chemotactic activity suggests its involvement in inflammatory processes, particularly in conditions where neutrophil infiltration is a key characteristic. The compound exhibits significant ability to attract human neutrophils, positioning it as an important mediator in inflammatory responses.

This chemotactic property appears to be highly specific, with 19-Hydroperoxy-20-hydroxyarachidic acid identified as identical to chemotactic material generated by hepatocytes during alcohol metabolism. This specificity suggests a targeted role in inflammation rather than a general pro-inflammatory effect.

Role in Inflammatory Processes

Beyond its direct chemotactic effects, 19-Hydroperoxy-20-hydroxyarachidic acid may contribute to broader inflammatory processes. While the specific molecular mechanisms remain under investigation, the compound likely interacts with various cellular components and signaling pathways to modulate inflammatory responses. Its generation through free radical-mediated oxidation positions it within the complex network of oxidative stress-related inflammatory mediators.

Role in Acute Alcoholic Hepatitis

Pathophysiological Mechanism

Acute alcoholic hepatitis is characterized by the presence of neutrophils in the liver parenchyma. The generation of chemotactic lipids, including 19-Hydroperoxy-20-hydroxyarachidic acid, is associated with ethanol metabolism in hepatocytes. These lipids are generated through the interaction of acetaldehyde (a metabolite of ethanol) and cytosolic components, involving oxygen-derived free radicals.

19-Hydroperoxy-20-hydroxyarachidic acid may mediate the neutrophilic infiltration observed in acute alcoholic hepatitis through the following mechanism:

  • Alcohol metabolism produces acetaldehyde in hepatocytes

  • Acetaldehyde interacts with cytosolic components, generating oxygen-derived free radicals

  • These free radicals promote the oxidation of arachidonic acid to form 19-Hydroperoxy-20-hydroxyarachidic acid

  • The compound acts as a chemoattractant, recruiting neutrophils to the liver

  • Neutrophil infiltration contributes to the inflammatory damage characteristic of acute alcoholic hepatitis

Clinical Implications

The involvement of 19-Hydroperoxy-20-hydroxyarachidic acid in acute alcoholic hepatitis suggests potential clinical applications. Understanding the role of this compound in the pathogenesis of alcoholic liver disease could lead to:

  • Development of diagnostic biomarkers for disease activity

  • Identification of therapeutic targets to reduce neutrophil infiltration

  • Design of interventions to disrupt the production or activity of this inflammatory mediator

Stability and Metabolic Considerations

Metabolic Fate

The metabolic processing of 19-Hydroperoxy-20-hydroxyarachidic acid in biological systems remains an area requiring further research. Based on knowledge of similar hydroperoxy lipids, potential metabolic pathways might include:

  • Reduction of the hydroperoxy group to form a dihydroxy derivative

  • Enzymatic degradation by peroxidases

  • Incorporation into complex lipids

  • Conversion to other bioactive derivatives

Comparative Analysis with Related Compounds

Comparison with 20-HETE

While 19-Hydroperoxy-20-hydroxyarachidic acid is primarily associated with neutrophil chemotaxis and inflammatory processes, 20-HETE has a wide range of effects on the vascular system, including regulation of vascular tone, blood flow to specific organs, and sodium and fluid transport in the kidney . These different biological activities highlight how seemingly minor structural variations can significantly alter the physiological roles of related compounds.

Comparison with Other Hydroxy Fatty Acids

2-Hydroxystearic acid represents another class of hydroxy fatty acids with potential biological activities . While 19-Hydroperoxy-20-hydroxyarachidic acid has modifications at the terminal end of the carbon chain (positions 19 and 20), 2-hydroxystearic acid features a hydroxyl group near the carboxylic acid terminus (position 2) .

Table: Comparison of 19-Hydroperoxy-20-hydroxyarachidic acid with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesPrimary Biological Activities
19-Hydroperoxy-20-hydroxyarachidic acidC20H40O5Saturated 20-carbon chain, hydroperoxy group at C19, hydroxyl group at C20Neutrophil chemotaxis, inflammatory mediation in acute alcoholic hepatitis
20-HETEC20H32O3Unsaturated 20-carbon chain, hydroxyl group at C20Regulation of vascular tone, blood flow, sodium and fluid transport in kidney
(R)-2-hydroxystearic acidC18H36O3Saturated 18-carbon chain, hydroxyl group at C2Reported in Apis cerana, specific biological activities under investigation

Future Research Directions

Expanding Understanding of Biological Functions

Further research is needed to fully elucidate the role of 19-Hydroperoxy-20-hydroxyarachidic acid in various inflammatory and metabolic conditions. Current knowledge establishes its significance in neutrophil chemotaxis and acute alcoholic hepatitis, but its potential involvement in other disease processes remains to be explored.

Future investigations should focus on:

  • Identifying specific cellular receptors and signaling pathways activated by the compound

  • Examining its presence and activity in various inflammatory conditions beyond alcoholic hepatitis

  • Exploring potential therapeutic approaches targeting its production or activity

Analytical Method Development

Advanced analytical methods for detection and quantification of 19-Hydroperoxy-20-hydroxyarachidic acid in biological samples would facilitate clinical and research applications. These methods may include:

  • Liquid chromatography-mass spectrometry (LC-MS) techniques optimized for hydroperoxy lipids

  • Immunoassays for high-throughput screening

  • Imaging methods to visualize the distribution of the compound in tissues

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator